molecular formula C20H13NO3 B3269327 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione CAS No. 50834-31-6

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione

Cat. No. B3269327
CAS RN: 50834-31-6
M. Wt: 315.3 g/mol
InChI Key: OCVSIIQVYUIGSL-UHFFFAOYSA-N
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Description

“1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione” is an anthraquinone derivative . Anthraquinones are aromatic organic compounds with interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .


Synthesis Analysis

The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions , Elbs reaction , aromatic cyclodehydration , Bradsher-type reactions from diarylmethanes , and, more recently, metal-catalyzed reactions with alkynes . A new series of aminoanthraquinone were successfully synthesized via two steps of reaction .


Molecular Structure Analysis

Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings . Because of their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties .


Chemical Reactions Analysis

The introduction of either chlorine or the phenylsulfanyl group into the 5- and 8-positions of 1,4-bis (alkylamino)anthracene-9,10-diones results in a lowering of the LUMO energies . A trace impurity in AQ4N was determined to be the mono- N -oxide 1-amino-4- [2- (dimethylamino)ethyl]amino-5,8-dihydroxyanthracene-9,10-dione N -oxide .


Physical And Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature but 2.25 g will dissolve in 100 g of boiling ethanol .

Mechanism of Action

Theoretical calculations indicate that the introduction of either chlorine or the phenylsulfanyl group into the 5- and 8-positions of 1,4-bis (alkylamino)anthracene-9,10-diones results in a lowering of the LUMO energies suggesting that related functionalised derivatives might have lower cardiotoxicities than Mitoxantrone .

Future Directions

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that there is still much to explore and discover about these compounds, and they will likely continue to be a focus of research in the future.

properties

IUPAC Name

1-(4-hydroxyanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-13-10-8-12(9-11-13)21-17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSIIQVYUIGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241760
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione

CAS RN

50834-31-6
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50834-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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